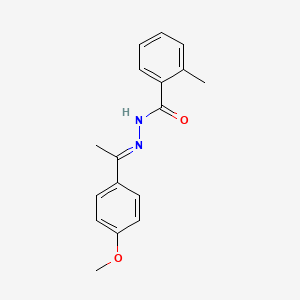
Methyl 3-(trifluoromethylsulfonyloxy)-1-trityl-2,5-dihydropyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Methyl 3-(((trifluoromethyl)sulfonyl)oxy)-1-trityl-2,5-dihydro-1H-pyrrole-2-carboxylate is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group enhances the chemical and metabolic stability, lipophilicity, and binding selectivity of molecules, making it a valuable structural motif in many biologically active compounds .
准备方法
Synthetic Routes and Reaction Conditions
This process can be catalyzed by visible-light-driven photoredox catalysis, which utilizes ruthenium (II) polypyridine complexes, iridium (III) cyclometalated derivatives, or organic dyes like eosin Y . The reaction conditions are generally mild, operationally simple, and can be performed at room temperature under visible light irradiation.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the photoredox catalysis process. This would require optimizing the reaction conditions to ensure high yield and purity while maintaining cost-effectiveness. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
®-Methyl 3-(((trifluoromethyl)sulfonyl)oxy)-1-trityl-2,5-dihydro-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl sulfonyl chloride, which serves as a source for the trifluoromethyl radical . The reactions are typically carried out under photoredox catalysis conditions, utilizing visible light and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trifluoromethyl group.
科学研究应用
®-Methyl 3-(((trifluoromethyl)sulfonyl)oxy)-1-trityl-2,5-dihydro-1H-pyrrole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties due to the presence of the trifluoromethyl group.
Industry: Utilized in the development of new materials with enhanced properties.
作用机制
The mechanism of action of ®-Methyl 3-(((trifluoromethyl)sulfonyl)oxy)-1-trityl-2,5-dihydro-1H-pyrrole-2-carboxylate involves the generation of the trifluoromethyl radical through photoredox catalysis. This radical can then participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
相似化合物的比较
Similar Compounds
Trifluoromethanesulfonyl azide: Used as a reagent in organic synthesis and undergoes similar reactions involving the trifluoromethyl group.
Trifluoromethyl sulfonyl chloride: A common source of the trifluoromethyl radical used in various chemical reactions.
Uniqueness
®-Methyl 3-(((trifluoromethyl)sulfonyl)oxy)-1-trityl-2,5-dihydro-1H-pyrrole-2-carboxylate is unique due to its specific structure, which combines the trifluoromethyl group with a pyrrole ring and a trityl protecting group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C26H22F3NO5S |
|---|---|
分子量 |
517.5 g/mol |
IUPAC 名称 |
methyl 3-(trifluoromethylsulfonyloxy)-1-trityl-2,5-dihydropyrrole-2-carboxylate |
InChI |
InChI=1S/C26H22F3NO5S/c1-34-24(31)23-22(35-36(32,33)26(27,28)29)17-18-30(23)25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17,23H,18H2,1H3 |
InChI 键 |
IUUAVQDOQNHUFZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1C(=CCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OS(=O)(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-[(2-Methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]benzoic acid](/img/structure/B14797044.png)
![2-(4-chlorophenyl)-N-{[4-(diphenylmethyl)piperazin-1-yl]carbonothioyl}acetamide](/img/structure/B14797045.png)
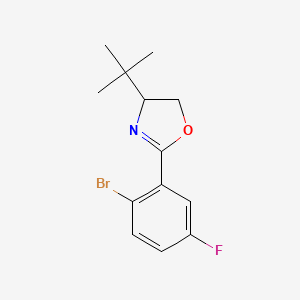

![2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol;chloride](/img/structure/B14797056.png)
![2-{[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]amino}-N-phenylbenzamide](/img/structure/B14797060.png)
![7-{2-[(5-Hydroxy-benzo[b]thiophene-3-carbonyl)-amino]-6,6-dimethyl-bicyclo[3.1.1]hept-3-yl}-hept-5-enoic acid](/img/structure/B14797061.png)
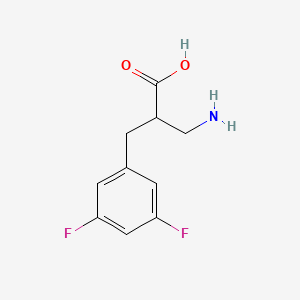
![3-[(1R,2R,4Z,6R)-4-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methyl-6-triethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2,6-bis[[tert-butyl(diphenyl)silyl]oxy]-3-methylidenecyclohexyl]oxypropoxy-tert-butyl-diphenylsilane](/img/structure/B14797076.png)
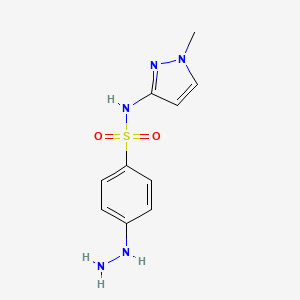
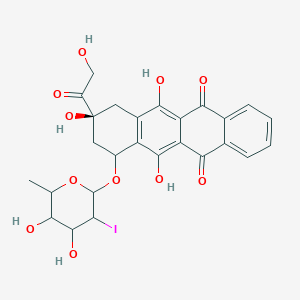
![2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[(9R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]oxan-2-yl]methoxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14797089.png)
![2,4-Dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14797097.png)
